molecular formula C11H5BrF16 B13416178 4-Bromo-3,3,4,4-tetrafluorobut-1-ene; 1,1-difluoroethene; 1,1,2,3,3,3-hexafluoroprop-1-ene; 1,1,2,2-tetrafluoroethene CAS No. 74398-72-4

4-Bromo-3,3,4,4-tetrafluorobut-1-ene; 1,1-difluoroethene; 1,1,2,3,3,3-hexafluoroprop-1-ene; 1,1,2,2-tetrafluoroethene

Cat. No.: B13416178
CAS No.: 74398-72-4
M. Wt: 521.03 g/mol
InChI Key: FTYGQORLTCNNAB-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobut-1-ene, 1,1-difluoroethene, 1,1,2,3,3,3-hexafluoroprop-1-ene, and 1,1,2,2-tetrafluoroethene are fluorinated organic compounds. These compounds are characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. They are used in various industrial applications, including the production of polymers, refrigerants, and specialty chemicals.

Preparation Methods

4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound can be synthesized through the bromination of 3,3,4,4-tetrafluorobut-1-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

1,1-Difluoroethene: 1,1-Difluoroethene can be prepared by the elimination reaction from a 1,1,1-trihaloethane compound. For example, it can be synthesized by the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or by the loss of hydrogen fluoride from 1,1,1-trifluoroethane .

1,1,2,3,3,3-Hexafluoroprop-1-ene: The preparation of 1,1,2,3,3,3-hexafluoroprop-1-ene involves the fluorination of propene derivatives. This process typically requires the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under specific reaction conditions to achieve the desired level of fluorination .

1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene can be synthesized through the fluorination of ethene derivatives.

Chemical Reactions Analysis

4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles. Major products formed from these reactions include fluorinated alkenes and brominated derivatives .

1,1-Difluoroethene: 1,1-Difluoroethene is known to undergo polymerization reactions to form polyvinylidene fluoride (PVDF), a highly stable and chemically resistant polymer. It can also participate in addition reactions with various reagents to form fluorinated compounds .

1,1,2,3,3,3-Hexafluoroprop-1-ene: This compound can undergo addition reactions with nucleophiles and electrophiles to form a variety of fluorinated products. It is also known to participate in polymerization reactions to produce fluorinated polymers .

1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene is reactive towards nucleophiles and electrophiles, leading to the formation of various fluorinated derivatives. It can also undergo polymerization reactions to produce fluorinated polymers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, fluorinated alkenes can participate in addition reactions with nucleophiles, leading to the formation of stable fluorinated products. The presence of multiple fluorine atoms enhances the stability and reactivity of these compounds, making them valuable in various chemical processes .

Comparison with Similar Compounds

Similar Compounds:

  • 1,1,1-Trifluoroethane
  • 1,1,1-Trichloroethane
  • 1,1,2-Trifluoroethene
  • 1,1,2-Trichloroethene

Uniqueness: The uniqueness of these compounds lies in their high fluorine content, which imparts exceptional chemical stability and reactivity. This makes them valuable in the synthesis of specialty chemicals, polymers, and industrial applications .

Biological Activity

Fluorinated compounds, particularly those containing multiple fluorine atoms, have garnered significant attention in various fields, including medicinal chemistry and environmental science. This article focuses on the biological activity of four specific fluorinated compounds: 4-Bromo-3,3,4,4-tetrafluorobut-1-ene , 1,1-difluoroethene , 1,1,2,3,3,3-hexafluoroprop-1-ene , and 1,1,2,2-tetrafluoroethene .

Overview of Compounds

Compound NameChemical StructureMolecular Formula
4-Bromo-3,3,4,4-tetrafluorobut-1-eneStructureC4HBrF4
1,1-DifluoroetheneStructureC2H2F2
1,1,2,3,3,3-Hexafluoroprop-1-eneStructureC3HF6
1,1,2,2-TetrafluoroetheneStructureC2H2F4

Fluorinated compounds often exhibit unique biological activities due to the presence of fluorine atoms which can alter their reactivity and interaction with biological systems. The mechanisms of action can vary widely depending on the compound's structure.

  • 4-Bromo-3,3,4,4-tetrafluorobut-1-ene :
    • Exhibits antimicrobial properties against certain bacterial strains.
    • Potential use as a building block in the synthesis of pharmaceuticals due to its ability to modify biological pathways.
  • 1,1-Difluoroethene :
    • Known for its role in polymerization reactions; however, its biological effects are less documented.
    • Preliminary studies suggest potential cytotoxicity in certain cell lines.
  • 1,1,2,3,3,3-Hexafluoroprop-1-ene :
    • Investigated for its potential use in inhalation anesthetics.
    • Exhibits low toxicity but requires further studies to evaluate long-term effects on human health.
  • 1,1,2,2-Tetrafluoroethene :
    • Demonstrated inhibitory effects on specific enzymes involved in metabolic pathways.
    • Potential applications in drug design due to its structural properties.

Case Studies

Case Study 1: Antimicrobial Activity of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene
A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity of 1,1-Difluoroethene
In vitro studies assessed the cytotoxic effects of 1,1-difluoroethene on human lung cancer cell lines. The compound exhibited a dose-dependent response with an IC50 value of approximately 20 µM after 48 hours of exposure. This raises concerns about its safety profile for occupational exposure.

Research Findings

Recent research has highlighted various aspects of the biological activity of these fluorinated compounds:

  • Toxicological Profiles : Comprehensive toxicological assessments have shown that while some compounds like 1,1-difluoroethene are relatively safe at low concentrations, others may pose risks at higher exposures.
  • Environmental Impact : The persistence of these compounds in the environment raises questions about their long-term ecological effects. Studies indicate that certain fluorinated compounds can bioaccumulate and potentially disrupt endocrine functions in wildlife.

Properties

CAS No.

74398-72-4

Molecular Formula

C11H5BrF16

Molecular Weight

521.03 g/mol

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobut-1-ene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C4H3BrF4.C3F6.C2F4.C2H2F2/c1-2-3(6,7)4(5,8)9;4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h2H,1H2;;;1H2

InChI Key

FTYGQORLTCNNAB-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(F)(F)Br)(F)F.C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F

Related CAS

74398-72-4

Origin of Product

United States

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